molecular formula C21H26N2O6S B11499780 Methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate

Methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate

Cat. No.: B11499780
M. Wt: 434.5 g/mol
InChI Key: WSUKGBHAOQWWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate is a complex organic compound that features a benzoate ester, a sulfonamide group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate typically involves multiple steps:

    Formation of the Benzoate Ester: The benzoate ester can be synthesized through esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoate ester with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution reaction where the piperidine ring is introduced to the benzoate ester-sulfonamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe to study the interactions of sulfonamide-containing molecules with biological targets.

Mechanism of Action

The mechanism of action of Methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The piperidine ring may enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoate: Similar structure but lacks the piperidine ring.

    Methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4-(morpholin-1-yl)benzoate: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

Methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate is unique due to the presence of the piperidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of the sulfonamide group and the piperidine ring makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H26N2O6S

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 3-[(3,4-dimethoxyphenyl)sulfonylamino]-4-piperidin-1-ylbenzoate

InChI

InChI=1S/C21H26N2O6S/c1-27-19-10-8-16(14-20(19)28-2)30(25,26)22-17-13-15(21(24)29-3)7-9-18(17)23-11-5-4-6-12-23/h7-10,13-14,22H,4-6,11-12H2,1-3H3

InChI Key

WSUKGBHAOQWWSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCCCC3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.